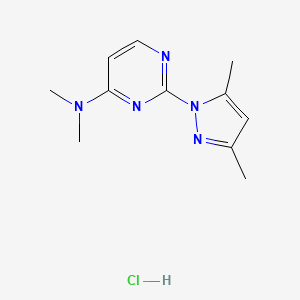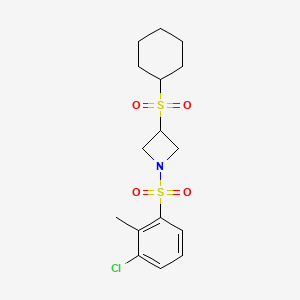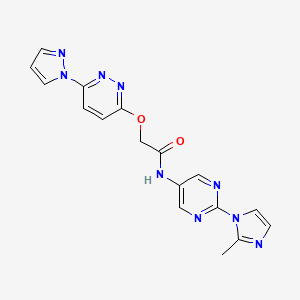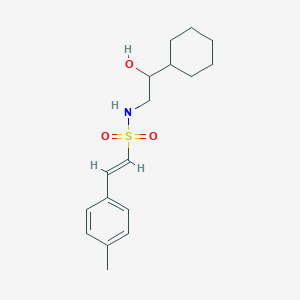![molecular formula C12H14O3 B2372416 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid CAS No. 1969288-22-9](/img/structure/B2372416.png)
2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . It appears as pale yellow or off white colored flakes . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .
Molecular Structure Analysis
The molecular formula of 4-Methoxyphenylacetic acid is C9H10O3 . The InChI is InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Aplicaciones Científicas De Investigación
Reactivity and Kinetic Studies
- Research indicates the potential for studying the reactivity and kinetics of radical cations generated from compounds structurally related to 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid, providing insights into their stability and reactivity patterns (Bietti et al., 2006).
Synthesis of Novel Compounds
- Synthesis and antimicrobial evaluation of novel thiadiazole derivatives incorporating a 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid-related structure have been explored, suggesting its use as a precursor for bioactive compounds (Noolvi et al., 2016).
Structural and Chemical Analysis
- Studies on related compounds have been conducted to understand their molecular structure, including analysis of bond angles and hydrogen bonding, which can aid in understanding the properties of 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid (Guzei et al., 2010).
Catalysis and Organic Synthesis
- The compound has potential applications in catalysis and organic synthesis, as studies have shown how similar structures can be used as intermediates in synthesizing cyclopropylideneacetates, important in organic synthesis (Limbach et al., 2004).
Biomedical Research
- Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound with some structural similarity, suggests potential use in biomedical research, particularly as a chiral auxiliary compound (Majewska, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-4-2-8(3-5-10)11-6-9(11)7-12(13)14/h2-5,9,11H,6-7H2,1H3,(H,13,14)/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRGKJHCWDGEIX-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C[C@H]2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2372336.png)


![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372341.png)



![2H-Benzotriazol-5-yl-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2372345.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2372347.png)


methanone](/img/structure/B2372353.png)

